molecular formula C16H14O3 B12875551 3-Ethoxy-1-phenyl-2-benzofuran-4-ol CAS No. 920977-87-3

3-Ethoxy-1-phenyl-2-benzofuran-4-ol

Cat. No.: B12875551
CAS No.: 920977-87-3
M. Wt: 254.28 g/mol
InChI Key: QZKPVBHCNPCSFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-phenylisobenzofuran-4-ol typically involves the formation of the benzofuran core followed by functionalization. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with ethyl iodide in the presence of a base can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used to facilitate the cyclization and functionalization reactions. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-phenylisobenzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-phenylisobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-phenylisobenzofuran-4-ol is unique due to its specific combination of functional groups, which imparts distinct biological activities and physicochemical properties.

Properties

CAS No.

920977-87-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-ethoxy-1-phenyl-2-benzofuran-4-ol

InChI

InChI=1S/C16H14O3/c1-2-18-16-14-12(9-6-10-13(14)17)15(19-16)11-7-4-3-5-8-11/h3-10,17H,2H2,1H3

InChI Key

QZKPVBHCNPCSFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(O1)C3=CC=CC=C3)C=CC=C2O

Origin of Product

United States

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